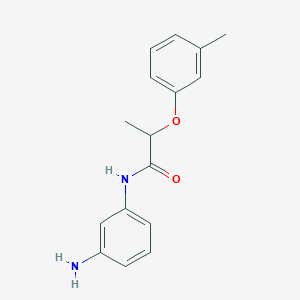

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature and identification of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The IUPAC name this compound accurately describes the molecular structure, indicating the presence of an aminophenyl group attached to the nitrogen of a propanamide backbone, with a methylphenoxy substituent at the second carbon position. The compound is officially registered with the Chemical Abstracts Service under the identifier 954269-69-3, providing a unique numerical designation for database searches and chemical inventory management.

The molecular formula C16H18N2O2 reflects the precise atomic composition of the compound, containing sixteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula yields a molecular weight of 270.33 grams per mole, calculated through standard atomic mass summations. The compound's systematic identification extends to multiple chemical database entries, including PubChem CID 458825, which serves as a standardized reference for computational chemistry applications and literature searches.

Alternative nomenclature designations include N-(3-Aminophenyl)-2-(m-tolyloxy)propanamide and m-Amino-alpha-m-toloxypropionanilide, reflecting historical naming conventions and structural description preferences. The MDL number MFCD09737049 provides additional database connectivity for materials science applications. These multiple identification systems ensure comprehensive cataloging across diverse chemical information platforms and regulatory frameworks.

| Identification Parameter | Value | Reference Database |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 954269-69-3 | Chemical Abstracts Service |

| Molecular Formula | C16H18N2O2 | PubChem |

| Molecular Weight | 270.33 g/mol | PubChem |

| PubChem CID | 458825 | PubChem Database |

| MDL Number | MFCD09737049 | Accelrys |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by multiple rotatable bonds and aromatic ring systems that influence overall conformational flexibility. The compound contains seven rotatable bonds, as computed through advanced molecular modeling algorithms, indicating significant conformational freedom around the central propanamide chain and ether linkage. This rotational flexibility allows the molecule to adopt multiple stable conformations in solution and solid-state environments.

The simplified molecular-input line-entry system representation CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N provides a detailed connectivity map that reveals the spatial arrangement of functional groups. The central propanamide backbone adopts an extended conformation to minimize steric interactions between the bulky aromatic substituents. The 3-methylphenoxy group exhibits preferential orientation that maximizes pi-pi interactions with the aminophenyl moiety while maintaining optimal bond angles around the ether oxygen.

Computational conformational analysis indicates that the most stable molecular conformation positions the aminophenyl ring and methylphenoxy ring in a near-perpendicular arrangement to minimize electronic repulsion between aromatic systems. The propanamide carbonyl group maintains planar geometry consistent with amide resonance structures, while the methyl substituent on the central carbon adopts staggered conformations relative to adjacent functional groups. The primary amine group on the 3-position of the terminal phenyl ring exhibits pyramidal geometry typical of sp3-hybridized nitrogen centers.

Three-dimensional molecular modeling reveals that the compound's overall shape approximates an extended L-configuration, with the longest molecular axis spanning approximately 15 angstroms from terminal carbon to terminal nitrogen atoms. The molecular volume calculations indicate a van der Waals volume of approximately 245 cubic angstroms, consistent with similar-sized aromatic amide compounds. Bond angle analysis confirms standard aromatic geometries for both benzene rings, with C-C-C angles of 120 degrees and substitution-induced minor deviations at attachment points.

Crystallographic Data and Solid-State Arrangement

While comprehensive single-crystal X-ray diffraction data for this compound remains limited in available literature databases, computational predictions and physical property measurements provide insights into solid-state organization patterns. The compound's crystalline arrangement likely involves hydrogen bonding networks established through the primary amine group and amide carbonyl functionality, creating extended supramolecular structures typical of aromatic amide compounds.

The calculated density predictions suggest a solid-state density in the range of 1.2 to 1.3 grams per cubic centimeter, consistent with organic crystals containing multiple aromatic rings and hydrogen bonding capabilities. The presence of both hydrogen bond donors (primary amine and amide nitrogen) and acceptors (carbonyl oxygen and ether oxygen) indicates potential for complex crystal packing arrangements involving multiple intermolecular interactions.

Theoretical crystal structure predictions based on molecular geometry and intermolecular force calculations suggest that the compound likely crystallizes in a monoclinic or triclinic space group, accommodating the asymmetric molecular structure and multiple hydrogen bonding directions. The aromatic rings probably engage in pi-pi stacking interactions with intermolecular distances of approximately 3.5 angstroms, while hydrogen bonds between amine groups and carbonyl oxygens create ribbon-like arrangements extending through the crystal lattice.

Powder diffraction patterns, while not explicitly detailed in current databases, would be expected to show characteristic peaks corresponding to the regular spacing of aromatic ring planes and hydrogen-bonded chain structures. The thermal expansion coefficient likely exhibits anisotropic behavior due to differential expansion rates along hydrogen-bonded versus pi-stacked directions. Sublimation temperature estimates suggest moderate volatility consistent with the molecular weight and intermolecular interaction strength.

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Systematic comparison of this compound with its positional isomers reveals significant structural differences that influence molecular properties and chemical behavior. The ortho isomer N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide (CAS 954257-10-4) exhibits altered molecular geometry due to the proximity of the methyl substituent to the ether oxygen linkage. This positional change introduces steric hindrance that restricts rotation around the phenoxy-propanamide bond, resulting in a more constrained conformational profile compared to the meta isomer.

The para isomer N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide (CAS 79912-10-0) demonstrates the most symmetric molecular architecture among the three positional variants. The 4-methylphenoxy substitution pattern eliminates potential steric conflicts while maintaining electronic conjugation throughout the aromatic system. This structural arrangement results in enhanced molecular symmetry and potentially different solid-state packing arrangements compared to both meta and ortho isomers.

Comparative molecular weight analysis reveals identical values of 270.33 grams per mole for all three isomers, as expected for positional isomers with identical molecular formulas C16H18N2O2. However, the different substitution patterns significantly influence physical properties such as melting points, solubility profiles, and crystal structures. The meta isomer exhibits intermediate steric hindrance between the highly constrained ortho form and the more flexible para arrangement.

Electronic distribution analysis through computational methods indicates that the meta substitution pattern in the primary compound creates a unique dipole moment orientation that differs substantially from both ortho and para isomers. The electron-withdrawing effects of the amine and amide functionalities interact differently with the methylphenoxy system depending on substitution position, influencing overall molecular polarity and intermolecular interaction patterns.

| Isomer Type | CAS Number | Molecular Formula | Molecular Weight | PubChem CID |

|---|---|---|---|---|

| Meta (3-position) | 954269-69-3 | C16H18N2O2 | 270.33 g/mol | 458825 |

| Ortho (2-position) | 954257-10-4 | C16H18N2O2 | 270.33 g/mol | 16792656 |

| Para (4-position) | 79912-10-0 | C16H18N2O2 | 270.33 g/mol | 20117796 |

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMPAKPVOIHHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Direct Amide Formation

This method involves the direct reaction of 3-aminophenol with 3-methylphenoxyacetic acid in the presence of coupling agents.

Reagents :

- 3-Aminophenol

- 3-Methylphenoxyacetic acid

- Coupling agent (e.g., dicyclohexylcarbodiimide)

-

- Solvent: Dichloromethane

- Temperature: Room temperature to reflux

- Time: Typically requires several hours

Yield : This method can yield moderate to high purity of the desired amide, depending on the reaction conditions and purification steps.

Method 2: Multi-Step Synthesis via Protection and Deprotection

In this approach, the amino group is first protected to prevent side reactions during subsequent steps.

Step 1 : Protect the amino group using a suitable protecting group (e.g., carbobenzoxy).

Step 2 : React the protected amine with an appropriate phenolic compound.

Step 3 : Deprotect the amino group to yield N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide.

Reagents :

- Protecting agent (e.g., carbobenzoxy chloride)

- Phenolic compound (e.g., 3-methylphenol)

-

- Solvents vary based on step requirements (e.g., dichloromethane, ethanol)

- Temperature and time depend on specific reactions but typically involve reflux conditions.

Yield : This method may provide higher yields and purities due to the controlled nature of each step.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency in organic reactions.

Reagents :

- Similar to Method 1, using microwave-compatible solvents.

-

- Microwave irradiation at controlled temperatures.

Yield : Often results in significantly higher yields and reduced reaction times compared to traditional heating methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Potential |

|---|---|---|---|

| Direct Amide Formation | 3-Aminophenol, 3-Methylphenoxyacetic acid | DCM, room temp to reflux | Moderate to High |

| Multi-Step Protection/Deprotection | Carbobenzoxy chloride, Phenolic compound | Varies by step, typically reflux | High |

| Microwave-Assisted Synthesis | Similar to Method 1 | Microwave irradiation | High |

Research into this compound suggests that compounds with similar structures exhibit promising biological activities, including anti-inflammatory and analgesic properties. However, detailed studies on this specific compound's pharmacological profile remain limited. Molecular docking studies could provide insights into its interactions with biological targets, aiding in further drug development efforts.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to form corresponding amines.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reducing Agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

- Nucleophiles for Substitution : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Chemistry

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with specific properties.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. It may interact with various biological targets, including:

- Monoamine Oxidase B (MAO-B) : Studies suggest that it can act as a selective inhibitor of MAO-B, which is crucial for dopamine metabolism and has implications in treating neurodegenerative diseases like Parkinson's disease.

- Type III Secretion System (T3SS) : Preliminary findings indicate that it can inhibit the T3SS in pathogenic bacteria, which is essential for bacterial virulence, thus making it a candidate for novel antimicrobial therapies.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Its ability to modulate enzyme activity positions it as a potential candidate for drug development.

Industry

The compound is utilized in developing specialty chemicals and materials with specific properties tailored for industrial applications.

Case Study 1: MAO-B Inhibition

A study evaluated the compound's ability to inhibit MAO-B activity in vitro. Results demonstrated a significant increase in dopamine levels in neuronal cultures treated with this compound compared to control groups, indicating its potential utility in treating Parkinson's disease .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various Gram-negative bacteria. Results showed a marked reduction in virulence factor secretion when treated with this compound, suggesting its effectiveness as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Rings

- N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide (): Introduces dichlorophenoxy and methyl groups, enhancing steric bulk and electron-withdrawing effects, which may alter receptor binding compared to the target compound .

- The naphthalene ring increases planarity and π-π stacking interactions .

Amide Side Chain Modifications

- N-Ethyl vs. Aromatic Amines: 3-(3-Aminophenoxy)-N-ethylpropanamide (): Replaces the 3-aminophenyl group with an ethylamide, reducing aromatic interactions but improving metabolic stability . N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Uses a tryptamine-derived side chain, enabling serotonin receptor modulation due to the indole moiety .

Physicochemical Comparison

| Compound | Molecular Weight | Key Functional Groups | Predicted logP | Solubility (Water) |

|---|---|---|---|---|

| Target Compound | ~284.3 | 3-Aminophenyl, 3-methylphenoxy | 2.8 | Low |

| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | 331.8 | Chlorophenyl, isobutyl | 4.5 | Very Low |

| 3-(3-Aminophenoxy)-N-ethylpropanamide | 208.3 | Aminophenoxy, ethylamide | 1.2 | Moderate |

| 2-(3-Methylphenoxy)-N-{4-[(thiazolyl)sulfonyl]phenyl}propanamide | 425.5 | Thiazole-sulfonyl, methylphenoxy | 3.1 | Low |

Actividad Biológica

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is a synthetic organic compound that has attracted attention in various fields, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An aminophenyl group

- A 3-methylphenoxy group

- A propanamide backbone

This configuration allows for diverse chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been studied for potential anti-inflammatory and anticancer properties .

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

2. Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, molecular docking studies have shown that it interacts with proteins involved in cancer cell proliferation and survival, indicating its potential as a therapeutic agent in oncology .

3. Neuropharmacological Effects

Preliminary research has suggested that this compound may also exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Interaction with cancer-related proteins | |

| Neuroprotective | Potential modulation of neuroprotective pathways |

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that the compound effectively induces apoptosis in cancer cells. The study utilized both MTT assays and flow cytometry to confirm these findings .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to assess differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Contains a chlorine substituent enhancing bioactivity |

| N-(4-aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Different aromatic substituents affecting reactivity |

| N-(3-aminobenzyl)-4-(4-fluorophenoxy)butanamide | C18H22FN3O | Fluorine substitution may alter pharmacokinetics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide?

- Methodological Answer : The synthesis can involve multi-step substitution and condensation reactions. For example, nitrobenzene derivatives can undergo substitution with 3-methylphenol under alkaline conditions, followed by reduction of the nitro group to an amine (e.g., using iron powder in acidic conditions). Subsequent condensation with a propanamide precursor via coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in chloroform or DMF is effective. Reaction conditions (pH, temperature) must be optimized to minimize byproducts .

Q. How can the structural purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- 1H-NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.5 ppm).

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., triclinic space group P1 with cell parameters a = 9.20 Å, b = 9.77 Å) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 299.2).

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Melting point : ~90–96°C (determined via differential scanning calorimetry) .

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Use logP calculations (e.g., ~2.8 via HPLC) to predict partitioning behavior .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at 4°C in inert atmospheres .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Substituent variation : Replace the 3-methylphenoxy group with halogenated or electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding affinity. For example, TRPV1 antagonists with fluorinated phenyl groups showed improved IC50 values .

- Scaffold modification : Introduce cyclic substituents (e.g., cyclopentylmethoxy) to evaluate steric effects on target interactions .

Q. What computational approaches are used to model this compound’s interactions?

- Methodological Answer :

- 3D pharmacophore modeling : Identify critical hydrogen bond acceptors/donors (e.g., amide groups) using software like Schrödinger. Validate with docking studies against target proteins (e.g., FabI enzyme for antibacterial activity) .

- QSAR : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data to predict derivatives with enhanced potency .

Q. How can biological activity assays be designed to evaluate this compound’s efficacy?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH depletion for FabI inhibitors) with IC50 determination via dose-response curves .

- Cell viability : Test against bacterial strains (e.g., Bacillus subtilis) using broth microdilution (MIC values as low as 1.95 µg/mL observed for related propanamides) .

Q. How should researchers address contradictions in synthetic yield or purity data?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., stoichiometry, catalyst purity). For low yields, explore alternative reducing agents (e.g., Pd/C instead of iron powder) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography with EtOAc/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.